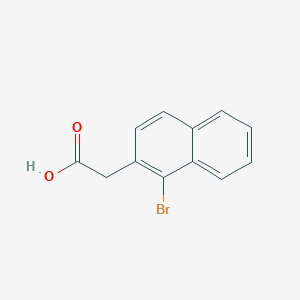
4-hydroxy-5-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-5-methylpyridine-3-carboxylic acid is a type of organic compound which incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Molecular Structure Analysis
The overall structure of the monomer consisted of N- and C-terminal domains connected by a short linker loop . The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH .Chemical Reactions Analysis
The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH . Hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls (which exist predominantly as the ketone tautomer) .Physical And Chemical Properties Analysis
Carboxylic acids are known to have certain physical properties. They are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Safety and Hazards
4-hydroxy-5-methylpyridine-3-carboxylic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-5-methylpyridine-3-carboxylic acid involves the conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,6-dimethylpyridine-3,5-dicarboxylic acid", "Sodium hydroxide (NaOH)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium nitrate (NaNO3)", "Sodium borohydride (NaBH4)", "Hydrogen peroxide (H2O2)", "Copper sulfate (CuSO4)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to 2,6-dimethylpyridine-3,5-dicarboxylic acid diethyl ester using ethanol and sulfuric acid.", "Step 2: Hydrolysis of the diethyl ester using sodium hydroxide to form 2,6-dimethylpyridine-3,5-dicarboxylic acid.", "Step 3: Diazotization of the acid using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Reduction of the diazonium salt using sodium borohydride to form 4-hydroxy-5-methylpyridine-3-carboxylic acid methyl ester.", "Step 5: Hydrolysis of the methyl ester using sodium hydroxide to form 4-hydroxy-5-methylpyridine-3-carboxylic acid.", "Step 6: Oxidation of the acid using hydrogen peroxide and copper sulfate to form the desired product, 4-hydroxy-5-methylpyridine-3-carboxylic acid." ] } | |
Numéro CAS |
57658-55-6 |
Nom du produit |
4-hydroxy-5-methylpyridine-3-carboxylic acid |
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



